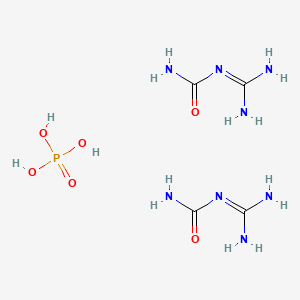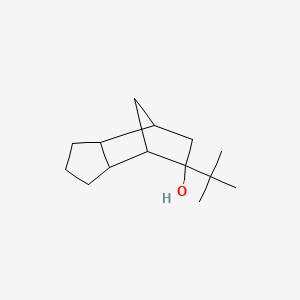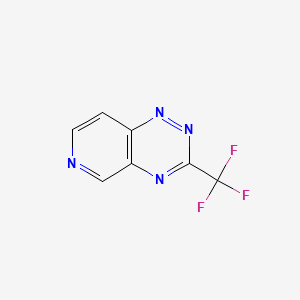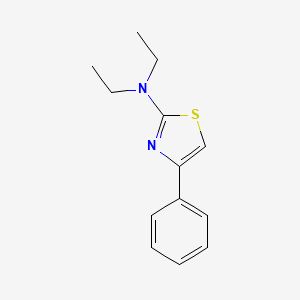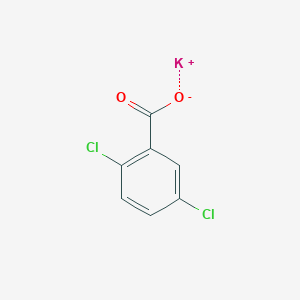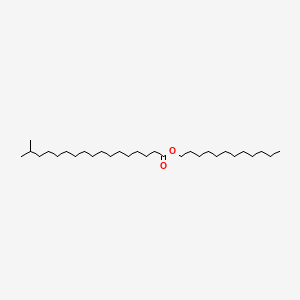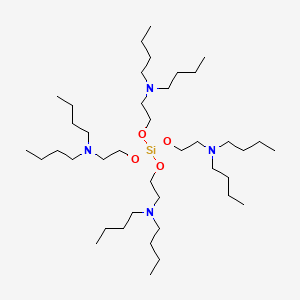
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline is an organic compound with the molecular formula C16H11Br2N. This compound is characterized by the presence of two bromine atoms and an indene moiety attached to an aniline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline typically involves the bromination of 4-(1H-inden-1-ylidenemethyl)aniline. One common method includes the use of bromine or bromide-bromate salts in an aqueous acidic medium. The reaction is carried out at ambient conditions, and the product is purified through filtration and washing with water .
Industrial Production Methods
In industrial settings, the production of this compound may involve a similar bromination process, but on a larger scale. The use of bromide-bromate salts in an aqueous acidic medium is preferred due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like hydroxide ions (OH-) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-(1H-inden-1-ylidenemethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethoxy)aniline
- 2,6-Dibromo-4-nitroaniline
Uniqueness
Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial purposes .
Propiedades
Número CAS |
28164-46-7 |
|---|---|
Fórmula molecular |
C16H11Br2N |
Peso molecular |
377.07 g/mol |
Nombre IUPAC |
2,6-dibromo-4-[(E)-inden-1-ylidenemethyl]aniline |
InChI |
InChI=1S/C16H11Br2N/c17-14-8-10(9-15(18)16(14)19)7-12-6-5-11-3-1-2-4-13(11)12/h1-9H,19H2/b12-7+ |
Clave InChI |
MRFOAGKTFFYICJ-KPKJPENVSA-N |
SMILES isomérico |
C1=CC=C\2C(=C1)C=C/C2=C\C3=CC(=C(C(=C3)Br)N)Br |
SMILES canónico |
C1=CC=C2C(=C1)C=CC2=CC3=CC(=C(C(=C3)Br)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


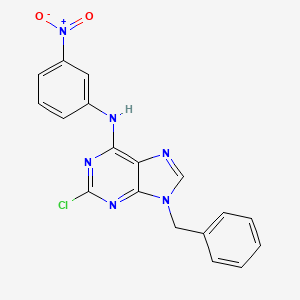
![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)
